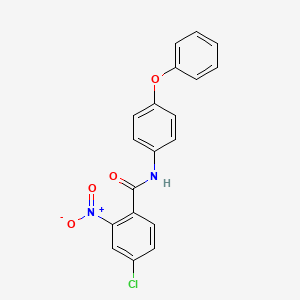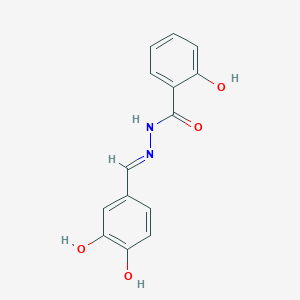![molecular formula C18H26N2O3 B6063304 N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6063304.png)
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide, commonly known as MEPHEDRONE, is a synthetic psychoactive drug that belongs to the cathinone family. It is a designer drug that is chemically similar to amphetamines and cathinones, and it has been classified as a Schedule I drug in many countries due to its potential for abuse and addiction. Despite its legal status, MEPHEDRONE has gained popularity among recreational drug users and has been associated with a number of adverse effects, including psychosis, seizures, and even death.
Wirkmechanismus
MEPHEDRONE acts as a potent stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also blocks the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in a feeling of euphoria and increased energy, but can also lead to adverse effects such as anxiety, agitation, and psychosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MEPHEDRONE are similar to those of other amphetamines and cathinones. In addition to its stimulant effects, MEPHEDRONE can cause a range of adverse effects, including tachycardia, hypertension, hyperthermia, and seizures. Long-term use of MEPHEDRONE can lead to addiction, tolerance, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
MEPHEDRONE has been used as a research tool to study the effects of amphetamines and cathinones on the brain and behavior. It has several advantages as a research tool, including its potency, selectivity, and ability to cross the blood-brain barrier. However, MEPHEDRONE also has several limitations, including its potential for abuse and addiction, and the difficulty in controlling the purity and potency of the drug.
Zukünftige Richtungen
There are several future directions for research on MEPHEDRONE. One area of interest is the potential therapeutic applications of MEPHEDRONE, particularly in the treatment of depression and anxiety. Another area of interest is the development of new analogs of MEPHEDRONE that may have improved therapeutic properties or reduced potential for abuse. Additionally, further research is needed to better understand the long-term effects of MEPHEDRONE on the brain and behavior, and to develop effective treatments for addiction and withdrawal.
Synthesemethoden
MEPHEDRONE can be synthesized in a laboratory using a variety of methods, including the reduction of ephedrine or pseudoephedrine using lithium aluminum hydride, or the reaction of 4-methylpropiophenone with methcathinone in the presence of a reducing agent. The purity and potency of MEPHEDRONE can vary depending on the synthesis method used, and impurities can lead to adverse effects.
Wissenschaftliche Forschungsanwendungen
Despite its legal status and potential for abuse, MEPHEDRONE has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications. Some studies have suggested that MEPHEDRONE may have antidepressant and anxiolytic effects, and may be useful in the treatment of certain psychiatric disorders. Additionally, MEPHEDRONE has been used as a research tool to study the effects of amphetamines and cathinones on the brain and behavior.
Eigenschaften
IUPAC Name |
N-[1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)10-17(21)19-15-11-18(22)20(12-15)9-8-14-4-6-16(23-3)7-5-14/h4-7,13,15H,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRRERACYZBKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6063224.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6063232.png)
![2-[4-cycloheptyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6063240.png)
![2-[4-(cyclohexylamino)-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6063243.png)

![3,5-dimethyl-2-(3-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6063265.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6063279.png)
![4-[(cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6063290.png)
![1-(allylsulfonyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6063296.png)
![1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063319.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea](/img/structure/B6063327.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)